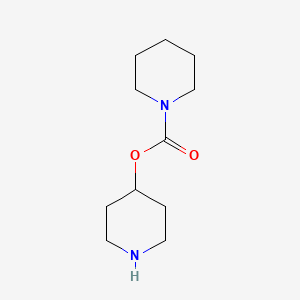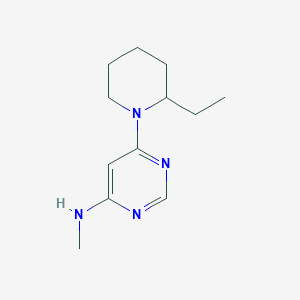
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide
Overview
Description
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide, also known as CDED, is a small molecule that has been used extensively in scientific research. CDED has a wide range of applications, from biochemical and physiological studies to laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Reactions
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide is involved in various chemical reactions and synthesis processes. For instance, it participates in reactions with sodium phenoxide, leading to ring opening under the action of ethoxide ion, as opposed to the previously assumed rearrangement (Bredikhina, Pashagin, & Bredikhin, 2000). This compound is also used in the efficient synthesis of 2′-O-modified nucleosides through double alkylation using cyclic sulfates, showcasing a built-in sulfate leaving group that can be displaced with sulfur and nitrogen nucleophiles (Fraser, Kawasaki, Jung, & Manoharan, 2000).
Application in Lithium-Ion Batteries
In the field of lithium-ion batteries, 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide serves as a co-solvent for electrolytes, particularly in combination with graphite electrodes. It forms an effective and stable solid electrolyte interface (SEI) on graphite, preventing exfoliation and improving conductivity and rate capability (Janssen et al., 2014). Furthermore, its incorporation as an electrolyte additive in lithium-ion battery systems, such as the graphite/LiNi0.6Mn0.2Co0.2O2 cell, significantly improves initial Coulombic efficiency and cycling stability (Lin et al., 2018).
Asymmetric Synthesis
This compound is also utilized in the asymmetric synthesis of important biochemical compounds. For example, its enantiomers have been used as 'epoxide-like' synthons in the asymmetric alkylation of oxazinone-derived glycine equivalents, leading to the stereoselective synthesis of various stereoisomers of spiro derivatives (Jakubowska, Żuchowski, & Kulig, 2015).
For more details on these applications and studies, please refer to the following sources:
- Reactions of 4-chloromethyl-1,3,2-dioxathiolane 2-oxides with sodium phenoxide (Bredikhina, Pashagin, & Bredikhin, 2000)
- An efficient method for the synthesis of 2′-O-modified nucleosides via double alkylation using cyclic sulfates (Fraser, Kawasaki, Jung, & Manoharan, 2000)
- 1,3,2-Dioxathiolane-2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries (Janssen et al., 2014)
- Insight into the Mechanism of Improved Interfacial Properties between Electrodes and Electrolyte (Lin et al., 2018)
- Cyclic sulfates as useful tools in the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives (Jakubowska, Żuchowski, & Kulig, 2015)
properties
IUPAC Name |
4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S/c5-2-1-4-3-8-10(6,7)9-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCLQODFBMXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OS(=O)(=O)O1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1491691.png)
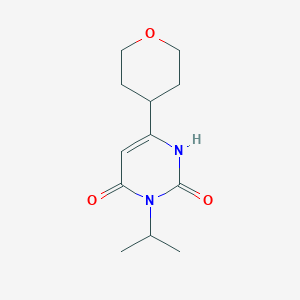
![3-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1491696.png)


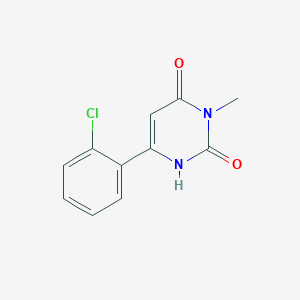
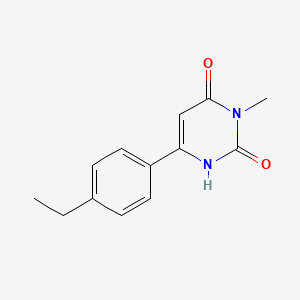
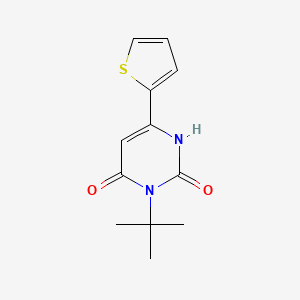
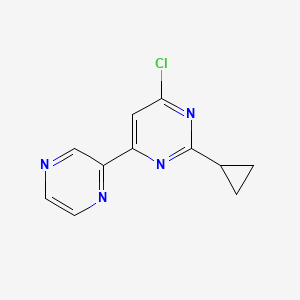
![2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1491706.png)

